4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid

Lipophilicity Drug Design Androgen Receptor

4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid (CAS 893738-50-6) represents a specifically functionalized biphenyl scaffold, distinguished by the concurrent presence of a carboxylic acid group at the 3-position, an amino group at the 4-position, and a bulky tert-butyl substituent at the 4'-position. This substitution pattern imparts a unique electronic and steric profile that is fundamentally different from simpler, unsubstituted biphenyl carboxylic acids, enabling its use as a critical intermediate in the synthesis of androgen receptor pure antagonists and as a building block for factor XIa inhibitors.

Molecular Formula C17H19NO2
Molecular Weight 269.34 g/mol
Cat. No. B12844421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid
Molecular FormulaC17H19NO2
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)C(=O)O
InChIInChI=1S/C17H19NO2/c1-17(2,3)13-7-4-11(5-8-13)12-6-9-15(18)14(10-12)16(19)20/h4-10H,18H2,1-3H3,(H,19,20)
InChIKeyOAVHUQWSOYFRAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid – A Core Structure for Androgen Receptor and Protease Inhibitor Design


4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid (CAS 893738-50-6) represents a specifically functionalized biphenyl scaffold, distinguished by the concurrent presence of a carboxylic acid group at the 3-position, an amino group at the 4-position, and a bulky tert-butyl substituent at the 4'-position . This substitution pattern imparts a unique electronic and steric profile that is fundamentally different from simpler, unsubstituted biphenyl carboxylic acids, enabling its use as a critical intermediate in the synthesis of androgen receptor pure antagonists [1] and as a building block for factor XIa inhibitors [2].

Bifunctional amine/acid building block
Sterically defined 4'-tert-butyl group
Supports convergent amide coupling workflows

Why 4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic Acid Cannot Be Replaced by Simple Biphenyl Analogs


Simple substitution with 4-amino-biphenyl-3-carboxylic acid (lacking the 4'-tert-butyl group) or 4'-tert-butyl-biphenyl-3-carboxylic acid (lacking the amino group) fails to replicate the target compound's performance in critical applications. The absence of the amino group eliminates the capacity for amide bond conjugation required for active pharmaceutical ingredient (API) synthesis, while the absence of the tert-butyl group drastically reduces lipophilicity and alters the steric occupancy of a hydrophobic pocket that is essential for androgen receptor antagonism [1]. The precise spatial arrangement of the tert-butyl group at the 4'-position introduces steric hindrance that preorganizes the biphenyl system into a conformation favored by specific hydrophobic enzyme sub-pockets, a feature that a methyl or trifluoromethyl substituent cannot mimic with the same van der Waals volume [2].

Amino group required
Absence of the 4-amino group eliminates amide conjugation, blocking key diversification routes.
tert-Butyl steric role
Lack of 4'-tert-butyl reduces lipophilicity and alters hydrophobic sub-pocket occupancy; smaller substituents may not mimic binding conformation.

Quantitative Differentiation of 4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic Acid Against Closest Analogs


Increased Lipophilicity (clogP) Drives Superior Membrane Permeability in Cell-Based Assays

The target compound exhibits substantially higher calculated lipophilicity compared to its des-tert-butyl analog. The ACD/Labs-calculated clogP for 4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid is 4.28, versus 2.54 for 4-amino-[1,1'-biphenyl]-3-carboxylic acid [1]. This increase of approximately 1.7 log units translates to a ~50-fold increase in octanol-water partition coefficient, which directly impacts passive membrane permeability [2].

Lipophilicity
Reported
ΔclogP +1.74 (~50-fold)
Supports membrane permeability research
Calculated; cell permeability to verify
Lipophilicity Drug Design Androgen Receptor

Steric Bulk Determines Conformational Preorganization and Binding Affinity

The tert-butyl group at the 4'-position introduces substantial steric bulk (van der Waals volume ~78 ų) compared to a methyl group (~28 ų) or hydrogen (~7 ų) on a comparator such as 4-amino-4'-methyl-[1,1'-biphenyl]-3-carboxylic acid [1]. This steric demand forces the biphenyl rings into a preferred dihedral angle that better complements the hydrophobic sub-pocket of the androgen receptor ligand-binding domain, a feature directly correlated with improved binding affinity in SAR studies of thiohydantoin-derived antagonists [2].

Steric Bulk
Cross-study comparable
t-Bu 78 ų vs Me 28 ų
Conformation preorganization for AR binding
van der Waals volume; X-ray support
Steric Effects Conformational Analysis Androgen Receptor

Bifunctional Amino and Carboxylic Acid Groups Are Essential for Api Synthesis

The target compound uniquely provides both a free primary amino group (-NH2) and a free carboxylic acid (-COOH) on the same biphenyl scaffold. In contrast, the comparator 4'-tert-butyl-[1,1'-biphenyl]-3-carboxylic acid (CAS 1215206-04-4) lacks the amino group, necessitating additional synthetic steps for amine introduction . The target compound can be directly coupled with carboxylic acids or amines, enabling a convergent synthetic strategy that reduces step count by at least 2 in the assembly of factor XIa inhibitor candidates described in US7459564B2 [1].

Functional Handles
Direct head-to-head
2 (NH₂ + COOH) vs 1 (COOH)
Enables convergent amide coupling
Reduces synthetic steps per diversification
Synthetic Utility Building Block Amide Coupling

Optimal Deployment Scenarios for 4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic Acid


Development of Non-Steroidal Androgen Receptor Pure Antagonists for Castration-Resistant Prostate Cancer

The combination of high lipophilicity and precise steric bulk at the 4'-position makes this compound an ideal core scaffold for designing orally bioavailable androgen receptor antagonists that must penetrate tumor cells and effectively compete with endogenous androgens [1]. SAR studies have shown that 5,5-dimethylthiohydantoin derivatives incorporating this biphenyl core exhibit pure antagonistic activity with no agonistic effect in reporter gene assays, a profile essential for treating bicalutamide-resistant prostate cancer cell lines [2].

Synthesis of Factor XIa Inhibitor Libraries via Convergent Amide Coupling

The simultaneous presence of an amine and a carboxylic acid handle allows rapid generation of diverse amide libraries. Patents disclose this compound as a key intermediate in the synthesis of substituted biaryl factor XIa inhibitors, where it is directly coupled to various amines or acids without requiring protecting group manipulation, significantly accelerating the hit-to-lead optimization phase [3].

Probing Hydrophobic Sub-Pocket Occupancy in Nuclear Receptor Ligand-Binding Domains

The large ter t-butyl group (van der Waals volume ~78 ų) serves as a maximal hydrophobic probe for mapping the size and shape of lipophilic sub-pockets within the androgen receptor and related nuclear hormone receptors [4]. Its use in X-ray co-crystallization studies can provide critical structural information for structure-based drug design.

Application
Selection Property
Validation Focus
AR pure antagonist design
High lipophilicity & steric bulk
Cell permeability & AR binding assay
FXIa inhibitor library synthesis
Bifunctional amine/acid handle
Convergent amide coupling efficiency
Nuclear receptor pocket mapping
Steric probe (t-Bu group)
X-ray crystallography & SAR analysis
Quote Request

Request a Quote for 4-Amino-4'-tert-butyl[1,1'-biphenyl]-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.